molecular formula C15H17BrN2OS B11439277 3-allyl-8-bromo-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

3-allyl-8-bromo-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No.: B11439277
M. Wt: 353.3 g/mol
InChI Key: XLYHITJOWOETTH-UHFFFAOYSA-N
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Description

3-allyl-8-bromo-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic compound that belongs to the class of benzoxadiazocines. This compound is characterized by its unique structure, which includes an allyl group, a bromine atom, and a thione group. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-8-bromo-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione typically involves multiple steps:

    Formation of the Benzoxadiazocine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxadiazocine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where an allyl halide reacts with the benzoxadiazocine intermediate in the presence of a base such as sodium hydride.

    Bromination: The bromine atom is introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Thionation: The final step involves the conversion of a carbonyl group to a thione group using a thionating agent such as Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the thione group, converting it to a thiol or other reduced forms.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide can be employed under appropriate conditions.

Major Products

    Oxidation: Epoxides, alcohol

Properties

Molecular Formula

C15H17BrN2OS

Molecular Weight

353.3 g/mol

IUPAC Name

4-bromo-9,13-dimethyl-10-prop-2-enyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione

InChI

InChI=1S/C15H17BrN2OS/c1-4-7-18-14(20)17-13-9(2)15(18,3)19-12-6-5-10(16)8-11(12)13/h4-6,8-9,13H,1,7H2,2-3H3,(H,17,20)

InChI Key

XLYHITJOWOETTH-UHFFFAOYSA-N

Canonical SMILES

CC1C2C3=C(C=CC(=C3)Br)OC1(N(C(=S)N2)CC=C)C

Origin of Product

United States

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